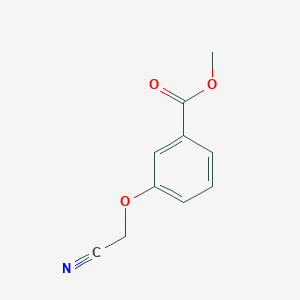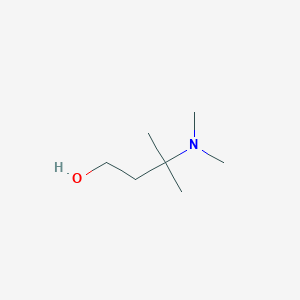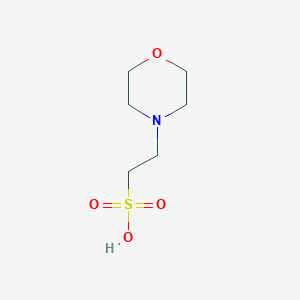![molecular formula C8H11NO2 B142986 Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 153400-52-3](/img/structure/B142986.png)
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, also known as tropane ester, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of new drugs. The compound belongs to the class of tropane alkaloids, which are known for their psychoactive properties. In recent years, researchers have been exploring the synthesis method, mechanism of action, and physiological effects of tropane esters to understand their potential in drug development.
Wirkmechanismus
The mechanism of action of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate involves the inhibition of muscarinic acetylcholine receptors. These receptors are involved in the regulation of several physiological processes, including the contraction of smooth muscle, the secretion of glands, and the modulation of neurotransmitter release. By inhibiting these receptors, Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters can affect these processes, leading to a range of physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate are complex and varied, depending on the dose and route of administration. Studies have shown that Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters can affect the central nervous system, leading to changes in behavior, cognition, and mood. They can also affect the cardiovascular system, leading to changes in blood pressure and heart rate. Other effects include changes in gastrointestinal motility, respiratory function, and urinary excretion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in lab experiments is their high binding affinity for muscarinic acetylcholine receptors. This makes them useful tools for studying the role of these receptors in various physiological processes. However, their complex mechanism of action and potential for psychoactive effects can also be a limitation, requiring careful consideration of dose and route of administration.
Zukünftige Richtungen
The potential applications of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in drug development are vast, and researchers are continuing to explore their potential in various fields. Some possible future directions include the development of new drugs for the treatment of Alzheimer's disease, schizophrenia, and Parkinson's disease, as well as the exploration of their potential in pain management and drug addiction. Additionally, researchers are exploring the synthesis of new Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters with improved binding affinity and selectivity for muscarinic acetylcholine receptors, as well as their potential as imaging agents in diagnostic imaging.
Synthesemethoden
The synthesis of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is a complex process that involves several steps. One of the most common methods of synthesis is the reduction of tropinone with sodium borohydride, followed by the esterification of the resulting product with methanol and methanesulfonic acid. The yield of this method is relatively high, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Tropane esters have been the focus of extensive research due to their potential application in the development of new drugs. Several studies have shown that these compounds have strong binding affinity for muscarinic acetylcholine receptors, which are involved in a range of physiological processes. Researchers have been exploring the potential of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in the treatment of various conditions, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
153400-52-3 |
|---|---|
Produktname |
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h2-3,6-7H,4-5H2,1H3 |
InChI-Schlüssel |
MSKBXAFDTMWIOC-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2CCC1C=C2 |
Kanonische SMILES |
COC(=O)N1C2CCC1C=C2 |
Synonyme |
7-Azabicyclo[2.2.1]hept-2-ene-7-carboxylicacid,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



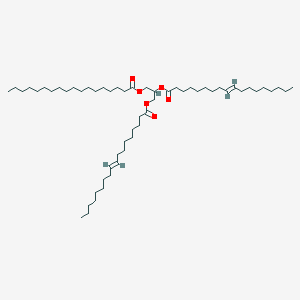
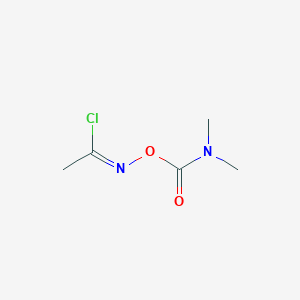
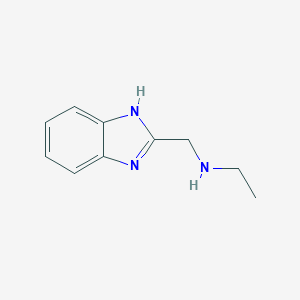
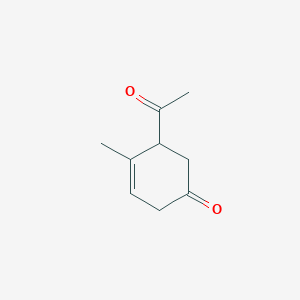
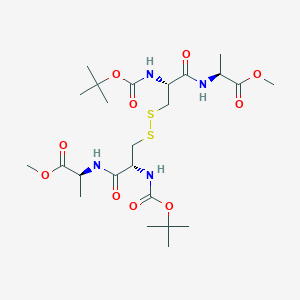
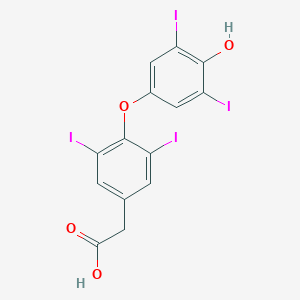
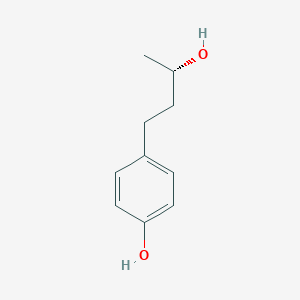
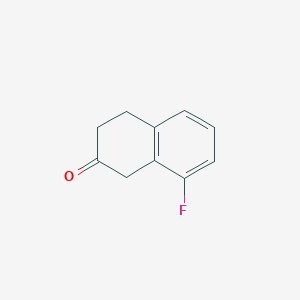
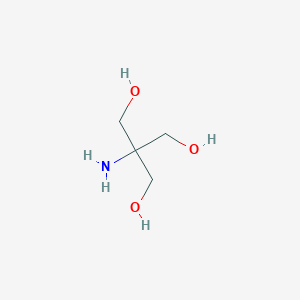
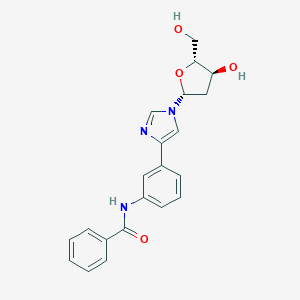
![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)
